molecular formula C22H18N2O4 B10894465 N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10894465
M. Wt: 374.4 g/mol
InChI Key: NATUNDMISLRSHJ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphtho[2,1-b]furan core, which is a fused polycyclic aromatic system, and a carbohydrazide moiety linked through a benzylidene group substituted with methoxy groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide typically involves a multi-step process:

    Formation of the Naphtho[2,1-b]furan Core: This can be achieved through various methods, including the cyclization of appropriate precursors. One common approach is the condensation of 2-hydroxy-1-naphthaldehyde with a suitable hydrazine derivative.

    Introduction of the Benzylidene Group: The naphtho[2,1-b]furan intermediate is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a catalyst, such as acetic acid, to form the benzylidene linkage.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the benzylidene intermediate with hydrazine hydrate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The methoxy groups and the naphtho[2,1-b]furan core can facilitate binding to hydrophobic pockets in proteins, while the carbohydrazide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-nitro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
  • N’-(2,4-dimethoxybenzylidene)benzofuran-2-carbohydrazide

Uniqueness

N’-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both the naphtho[2,1-b]furan core and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-16-9-7-15(20(11-16)27-2)13-23-24-22(25)21-12-18-17-6-4-3-5-14(17)8-10-19(18)28-21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

NATUNDMISLRSHJ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.